N-Ethyl-5-iodo-2-methylbenzamide: Structural Profiling, Physicochemical Properties, and Applications in Advanced Organic Synthesis
N-Ethyl-5-iodo-2-methylbenzamide: Structural Profiling, Physicochemical Properties, and Applications in Advanced Organic Synthesis
Executive Summary
N-ethyl-5-iodo-2-methylbenzamide (CAS: 1862872-50-1)[1] is a highly privileged, di-substituted benzamide building block utilized extensively in modern medicinal chemistry. Featuring an ethylamide at the C1 position, a methyl group at C2, and an iodine atom at C5, this molecule provides a precise topological arrangement ideal for constructing complex active pharmaceutical ingredients (APIs). The 5-iodo-2-methylbenzamide core is prominently utilized in the synthesis of Nicotinamide N-methyltransferase (NNMT) inhibitors and NF-κB-inducing kinase (NIK) inhibitors[2][3]. Furthermore, it serves as a critical precursor in the development of epigenetic modulators, such as EZH2 inhibitors[4].
Structural Profiling & Chemical Identity
The molecular architecture of N-ethyl-5-iodo-2-methylbenzamide is defined by its strategic substitution pattern, which dictates both its chemical reactivity and its pharmacological utility:
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The C-2 Methyl Steric Shield: The ortho-methyl group induces significant steric hindrance, restricting the free rotation of the C1-amide bond. This steric clash forces the amide plane out of coplanarity with the phenyl ring, locking the molecule into a preferred conformation that is often a prerequisite for high-affinity binding within the hydrophobic pockets of target kinases[2].
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The C-5 Iodine Handle: The iodine atom at the meta position relative to the amide serves as a highly reactive electrophilic handle. Because the C-I bond dissociation energy (~238 kJ/mol) is significantly lower than that of C-Br or C-Cl bonds, it is exceptionally susceptible to oxidative addition by low-valent transition metals[2]. This allows for milder reaction conditions during late-stage functionalization, minimizing the degradation of the sensitive amide functionality.
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The N-Ethyl Amide: This moiety provides a stable, non-bulky hydrogen bond donor (NH) and acceptor (C=O) pair. The ethyl chain adds necessary lipophilicity to enhance membrane permeability without introducing the excessive steric bulk associated with isopropyl or tert-butyl groups.
Physicochemical Properties
To facilitate experimental design, the quantitative physicochemical properties of N-ethyl-5-iodo-2-methylbenzamide are summarized below[1][5]:
| Property | Value |
| Chemical Name | N-ethyl-5-iodo-2-methylbenzamide |
| CAS Registry Number | 1862872-50-1 |
| Molecular Formula | C10H12INO |
| Molecular Weight | 289.11 g/mol |
| Exact Mass | 289.006 g/mol |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Physical State | Solid (Off-white powder) |
| Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O |
Mechanistic Utility in Synthetic Chemistry
Fig 1. Divergent synthetic pathways utilizing the C-5 iodine handle for cross-coupling reactions.
The primary synthetic utility of N-ethyl-5-iodo-2-methylbenzamide lies in its capacity to undergo rapid, high-yielding carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions. The integration of this scaffold into drug discovery pipelines directly modulates downstream signaling pathways by generating high-affinity kinase inhibitors[3].
Fig 2. Pharmacological workflow from scaffold optimization to downstream signaling modulation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent selection and in-process analytical controls.
Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation coupling N-ethyl-5-iodo-2-methylbenzamide with a heteroaryl boronic acid to synthesize a biaryl precursor.
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Degassing & Solvation: In a Schlenk flask, dissolve N-ethyl-5-iodo-2-methylbenzamide (1.0 eq) and the target heteroaryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Add K₂CO₃ (2.0 eq). Sparge the solution with N₂ for 15 minutes.
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Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species. 1,4-Dioxane ensures the solubility of the organic fragments, while H₂O is mandatory to dissolve the inorganic base and accelerate the transmetalation step.
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Catalyst Complexation: Add Pd(dppf)Cl₂ (0.05 eq) under a continuous stream of N₂.
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Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate dppf ligand possesses a large bite angle (~99°). This geometric feature accelerates the rate-limiting reductive elimination step, which is crucial for sterically hindered ortho-substituted substrates[2].
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Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours.
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In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (m/z 290 [M+H]+) disappears, replaced by the target biaryl mass.
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Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water followed by brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination
Objective: C-N bond formation at the C-5 position using a secondary amine.
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Preparation: Combine N-ethyl-5-iodo-2-methylbenzamide (1.0 eq), the secondary amine (1.2 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene.
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Causality: Toluene is a non-polar solvent that permits high reaction temperatures without participating in side reactions. Cs₂CO₃ is chosen as a mild base to facilitate the catalytic cycle without risking the deprotonation of the C1 ethylamide, which could occur with stronger bases like NaOtBu.
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Catalyst & Ligand Addition: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
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Causality: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its high electron density facilitates rapid oxidative addition into the C-I bond, while its extreme steric bulk prevents the formation of unreactive bis-ligated palladium complexes and actively suppresses unwanted β-hydride elimination pathways.
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Reaction Execution: Seal the vessel and heat at 100 °C under N₂ for 8 hours.
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In-Process Validation: Analyze via TLC (UV 254 nm). The aryl iodide starting material typically exhibits a higher Rf value than the aminated product. Complete consumption of the higher Rf spot validates reaction completion.
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Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to achieve >95% purity for biological assays.
Sources
- 1. N-Ethyl-5-iodo-2-methylbenzamide | 1862872-50-1 [chemicalbook.com]
- 2. 5-Iodo-2-methylbenzamide||RUO [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2014049488A1 - Benzamide and heterobenzamide compounds - Google Patents [patents.google.com]
- 5. N-ethyl-5-iodo-2-methylbenzamide | CAS#:1862872-50-1 | Chemsrc [m.chemsrc.com]
